(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene
Description
(6S)-2,8-Diazatricyclo[8400,2,6]tetradeca-1(10),11,13-triene is a complex organic compound with a unique tricyclic structure
Properties
IUPAC Name |
(3aS)-2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-2,4,6,11,13H,3,5,7-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYVHOGYBQYTEK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC3=CC=CC=C3N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCC3=CC=CC=C3N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the tricyclic structure. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any potential impurities.
Chemical Reactions Analysis
Types of Reactions
(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that promote substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of diazatricyclo compounds exhibit promising anticancer properties. For instance, studies have shown that certain triazole derivatives linked to diazatricyclo structures can inhibit the growth of various cancer cell lines, including human colon carcinoma and breast adenocarcinoma cells . The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression.
Antimicrobial Properties
Compounds similar to (6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene have been evaluated for their antimicrobial activities. They demonstrate effectiveness against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing potential for development into new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications to the diazatricyclo framework can enhance antimicrobial potency.
Material Science
Polymer Chemistry
In material science, diazatricyclo compounds are being explored for their role in polymer synthesis. Their unique ring structure allows for the creation of novel polymeric materials with enhanced thermal and mechanical properties. These materials can be utilized in coatings, adhesives, and composite materials where durability and resistance to environmental factors are crucial .
Optoelectronic Applications
The electronic properties of this compound derivatives have led to investigations in optoelectronics. The ability to modify the electronic characteristics through chemical substitutions opens avenues for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Environmental Applications
Pollutant Degradation
Recent studies have highlighted the potential of diazatricyclo compounds in environmental remediation efforts. Their application as catalysts in the degradation of organic pollutants has been investigated, showing effectiveness in breaking down persistent organic pollutants in wastewater treatment processes .
Case Studies
Mechanism of Action
The mechanism of action of (6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6S)-2,8,11-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene: A similar compound with an additional nitrogen atom in the tricyclic structure.
(6S)-2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene: Another related compound with a different arrangement of nitrogen atoms.
Uniqueness
(6S)-2,8-Diazatricyclo[8400,2,6]tetradeca-1(10),11,13-triene is unique due to its specific tricyclic structure and the arrangement of nitrogen atoms
Biological Activity
(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for assessing its therapeutic applications and safety profiles. This article compiles data from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic uses.
- Chemical Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- IUPAC Name : (3aR)-2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine
- CAS Number : 2126143-73-3
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies. The following sections summarize key findings regarding its pharmacological properties.
Research indicates that this compound interacts with multiple biological targets, influencing several physiological processes:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth factors.
- Neuroprotective Effects : Evidence points towards neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, indicating potential applications in treating inflammatory diseases.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress | |
| Anti-inflammatory | Lowers inflammation markers |
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human breast cancer cells demonstrated a significant reduction in cell viability after 48 hours of treatment at varying concentrations. The study utilized flow cytometry to assess apoptosis rates and found that higher concentrations led to increased apoptotic cell populations.
Case Study 2: Neuroprotection
In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function as measured by behavioral tests and reduced markers of neuronal damage (e.g., decreased levels of malondialdehyde). This suggests a protective role against neurodegenerative conditions.
Research Findings
Recent computational studies have provided insights into the predicted biological activity profiles based on structural characteristics:
- In Silico Predictions : Computational models have estimated interactions with various pharmacological targets based on structural similarities to known active compounds. These predictions highlight potential uses in treating conditions such as anxiety disorders and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
